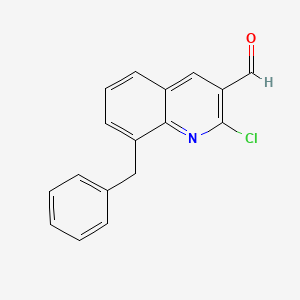

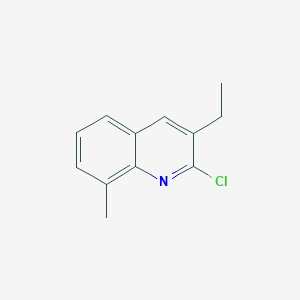

8-Benzyl-2-chloroquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

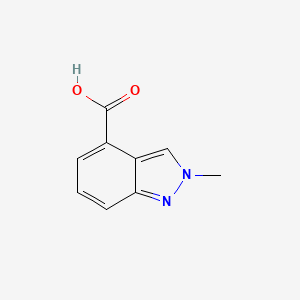

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as ligands in coordination chemistry. The quinoline structure is versatile and can be modified at various positions to yield compounds with different physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde is synthesized and used as a ligand for rare-earth(III) ions . Another synthesis approach involves the creation of 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, which is used to design metal–organic systems . Additionally, the synthesis of 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone demonstrates sensitivity and selectivity to Mg2+ ions . A novel approach to synthesize quinolinecarbaldehydes with carbonyl groups at specific positions is also presented, comparing classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis . Furthermore, the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids involves a one-pot reaction followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic quinoline ring. The structure of these compounds can be determined using various spectroscopic techniques, including X-ray diffraction . The coordination environment of these molecules can include different atoms, such as oxygen and nitrogen, which allows them to form complexes with metals . The overall structures of biquinoline derivatives synthesized from 2-chloro-carbaldehyde derivatives are not planar, indicating potential steric hindrance or conformational preferences .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. For example, the interaction of 2-chloroquinoline-3-carbaldehydes with 2-hetaryl-acetonitriles can lead to condensation products or, under more forcing conditions, cyclic ionic compounds through intramolecular nucleophilic substitution of the chlorine atom . The coordination chemistry of these compounds is also notable, with the ability to form complexes with rare-earth metal ions and nickel(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like carbonyl groups and the position of these groups on the quinoline ring affect the compound's reactivity and its interaction with metals . The electrochemical properties of these compounds are also of interest, with a correlation between the chemical structure and the reduction and oxidation potentials observed. The presence of a methyl group, for example, facilitates oxidation, while the reduction potential of methylated compounds is more negative compared to non-methylated structures . The fluorescence properties of certain derivatives, such as the sensitivity and selectivity to Mg2+ ions, are also noteworthy .

Applications De Recherche Scientifique

Synthesis and Chemistry

8-Benzyl-2-chloroquinoline-3-carbaldehyde and related analogs have been studied for their synthesis and chemistry. Hamama et al. (2018) reviewed the synthesis of quinoline ring systems and the reactions used to construct fused or binary quinoline-cord heterocyclic systems, highlighting the significance of these compounds in synthetic applications and biological evaluations (Hamama et al., 2018).

Interaction with Other Compounds

Volovnenko et al. (2009) investigated the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl acetonitriles. Their study showed the formation of condensation products and cyclic ionic compounds under certain conditions (Volovnenko et al., 2009).

Synthesis and Reactions

A review by Abdel-Wahab and Khidre (2012) covered the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, emphasizing its applications in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).

Biological Activity

Ghanei et al. (2016) focused on the biological importance of 2-chloroquinoline-3-carbaldehydes, examining their potential as inhibitors of human AKT1, an enzyme implicated in cancer complications. Their research synthesized and evaluated derivatives of these compounds (Ghanei et al., 2016).

DNA Binding and Antimicrobial Properties

Lamani et al. (2008) synthesized derivatives of 2-chloroquinoline-3-carbaldehyde and studied their interaction with DNA, as well as their antimicrobial activities. This study highlighted the potential of these compounds as antimicrobial agents (Lamani et al., 2008).

Environmental Friendliness in Synthesis

Fu et al. (2014) described a method for preparing functionalized benzo[b][1,8]naphthyridine derivatives using 2-chloroquinoline-3-carbaldehyde, highlighting the environmental friendliness and good yields of this synthesis method (Fu et al., 2014).

Orientations Futures

The future directions for research on 8-Benzyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that these compounds have potential for the development of new heterocyclic organic compounds .

Propriétés

IUPAC Name |

8-benzyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZJNNVBWUGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-2-chloroquinoline-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)